2-Hydroxy-4-methylpyridine-3-carbonitrile

Übersicht

Beschreibung

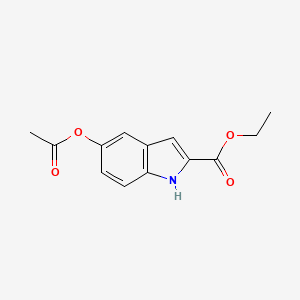

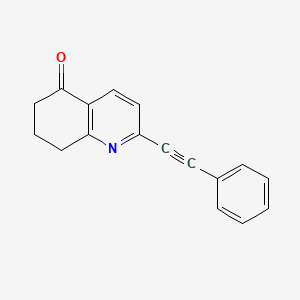

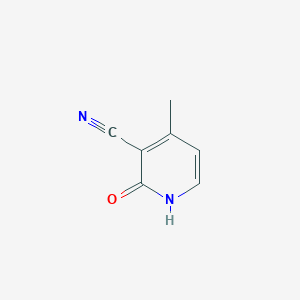

2-Hydroxy-4-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . Its IUPAC name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Synthesis Analysis

The synthesis of 2-Hydroxy-4-methylpyridine-3-carbonitrile involves the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . More detailed information about the synthesis process may be found in specific technical documents and peer-reviewed papers .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methylpyridine-3-carbonitrile consists of a pyridine ring with a hydroxy group at the 2nd position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position . Further structural analysis can be found in relevant scientific literature .Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxy-4-methylpyridine-3-carbonitrile, including its HOMO–LUMO analysis and electronic transitions, has been studied . It’s used as an intermediate in the preparation of various other compounds .Physical And Chemical Properties Analysis

2-Hydroxy-4-methylpyridine-3-carbonitrile has a predicted boiling point of 337.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its melting point is not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Protocols : 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives have been synthesized through various novel protocols. These compounds are analyzed using X-ray diffraction, spectroscopy, and fluorescence techniques to understand their structural features (Jukić et al., 2010).

Compound Formation : The compound undergoes transformations under different conditions, such as pH of the medium, which affects the formation of different isomers (Victory et al., 1989).

Spectral Properties : These compounds' spectral properties are investigated using various spectroscopic techniques. This includes analyzing absorption spectra in different solvents and conditions, providing insights into their chemical behavior (Tranfić et al., 2011).

Chemical Applications

Potassium Channel Activators : Derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile are explored for their potential as potassium channel activators. These studies involve extensive NMR investigations to elucidate the differences in molecular structure and behavior (Bergmann et al., 1990).

Novel Synthesis Methods : Tandem Michael addition/imino-nitrile cyclization is used for synthesizing specific 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives, revealing new methodologies in chemical synthesis (Dong et al., 2010).

Pharmaceutical Applications : Some studies focus on synthesizing alkaloids using derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile, which have potential applications in pharmaceuticals (Repke et al., 1989).

Biological Activity : The synthesis of bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety, derived from 2-Hydroxy-4-methylpyridine-3-carbonitrile, shows promising antibacterial and antifungal activities (Karabasanagouda et al., 2009).

Material Science and Engineering

Corrosion Inhibition : Pyridine derivatives, including those related to 2-Hydroxy-4-methylpyridine-3-carbonitrile, have been investigated as corrosion inhibitors for various metals. This includes studies on their effectiveness, mechanism of action, and potential applications in material science (Dandia et al., 2013).

NMR Spectroscopy Studies : NMR spectroscopy studies provide insights into the structure and electronic properties of 2-Hydroxy-4-methylpyridine-3-carbonitrile and its derivatives. These studies are crucial for understanding their potential applications in various fields (Vögeli et al., 1973).

Wirkmechanismus

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .

Pharmacokinetics

Therefore, its impact on bioavailability is unknown .

Result of Action

Without knowledge of its specific targets and mode of action, it is challenging to predict its potential effects .

Safety and Hazards

2-Hydroxy-4-methylpyridine-3-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJRLWNOZDULKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442322 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methylpyridine-3-carbonitrile | |

CAS RN |

93271-59-1 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.